1-Boc-4-(2-Hydroxyphenylamino)piperidine
Overview
Description
1-Boc-4-(2-Hydroxyphenylamino)piperidine is a chemical compound with the molecular formula C16H24N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a 2-hydroxyphenylamino group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-Hydroxyphenylamino)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-piperidone hydrochloride hydrate and 2-aminophenol.
Formation of Intermediate: The 4-piperidone hydrochloride hydrate is first converted to 4-hydroxypiperidine through a series of reactions involving reduction and protection steps.
Coupling Reaction: The intermediate 4-hydroxypiperidine is then coupled with 2-aminophenol under appropriate conditions to form the desired product.
The reaction conditions typically involve the use of solvents such as methanol, dichloromethane, and toluene, along with reagents like sodium borohydride, potassium carbonate, and di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-Hydroxyphenylamino)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
1-Boc-4-(2-Hydroxyphenylamino)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Hydroxyphenylamino)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Boc-4-(2-Hydroxyphenylamino)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(2-Aminophenylamino)piperidine: Similar structure but with an amino group instead of a hydroxy group.
1-Boc-4-(2-Methoxyphenylamino)piperidine: Contains a methoxy group instead of a hydroxy group.
1-Boc-4-(2-Chlorophenylamino)piperidine: Features a chloro group instead of a hydroxy group.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUNABSNYEGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625288 | |
Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-48-9 | |
Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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